Propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester
Description
Propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester (CAS 61782-11-4) is a sulfur-containing malonate derivative characterized by a 1,3-dithiolane ring fused to the malonyl backbone. The compound features an ethyl and an isopropyl ester group, contributing to its unique physicochemical properties. These compounds are typically used as intermediates in organic synthesis or agrochemicals, such as the pesticide Isoprothiolane .
The ester groups modulate solubility and volatility, with bulkier substituents (e.g., isopropyl) reducing volatility compared to smaller esters (e.g., ethyl) .
Properties
CAS No. |
50780-76-2 |
|---|---|
Molecular Formula |
C11H16O4S2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-O-ethyl 3-O-propan-2-yl 2-(1,3-dithiolan-2-ylidene)propanedioate |
InChI |
InChI=1S/C11H16O4S2/c1-4-14-9(12)8(10(13)15-7(2)3)11-16-5-6-17-11/h7H,4-6H2,1-3H3 |
InChI Key |
WVSMSSWOGGOGBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1SCCS1)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester typically involves the reaction of malonic acid derivatives with dithiolane compounds under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a simpler thiol group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of ester derivatives.
Scientific Research Applications
Propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiolane ring can interact with thiol groups in proteins, potentially affecting their function. The ester group can also undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional attributes of related propanedioic acid derivatives:
Key Comparative Insights:
Physicochemical Properties: Volatility: Bulkier esters (e.g., bis(1-methylethyl)) exhibit lower volatility compared to smaller esters (e.g., ethyl/methoxyethyl), as inferred from molecular weight trends . Solubility: Methoxyethyl substituents (CAS 61782-04-5) enhance hydrophilicity due to ether oxygen atoms, whereas nitro groups (CAS 116620-82-7) may reduce solubility in nonpolar solvents .
Reactivity and Stability :
- The 1,3-dithiolan-2-ylidene group enables conjugation, stabilizing the malonate core and facilitating reactions with electrophiles. Nitrophenyl derivatives (CAS 116620-82-7) may exhibit photochemical instability due to the nitro group .
- Sulfur atoms in dithiolane rings can act as ligands in metal coordination, a property exploited in catalysis or material science .
Toxicity and Environmental Impact :
- Bis(2-methoxyethyl) ester (CAS 61782-04-5) is listed in the Toxics Release Inventory, indicating regulatory concern over its environmental persistence or toxicity .
- Isoprothiolane (CAS 50512-35-1) is classified as a low-toxicity pesticide, with LD₅₀ > 5,000 mg/kg in rats, highlighting the role of substituents in modulating biological activity .
Applications :
- Agrochemicals : Isoprothiolane’s efficacy as a pesticide underscores the importance of the dithiolane ring in bioactive molecules .
- Organic Synthesis : Ethyl/isopropyl esters (e.g., CAS 61782-11-4) serve as intermediates for constructing heterocycles or functionalized malonates .
Data Tables
Table 1: Thermal Properties of Selected Compounds
| Compound | Heat Capacity (Cp, gas, J/mol·K) | Temperature Range (K) | Source |
|---|---|---|---|
| Bis(1-methylethyl) ester (CAS 50512-35-1) | 573.55–645.32 | 747.79–981.23 | Joback method |
Table 2: Structural Comparison of Substituent Effects
Biological Activity
Propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester (commonly referred to as dithiolane malonate) is a synthetic compound known for its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₆O₄S₂
- Molecular Weight : Approximately 290.399 g/mol
- Structural Features : The compound features a dithiolane ring and two ester functional groups derived from propanedioic acid, contributing to its reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with various biological systems. The dithiolane moiety can interact with thiol groups in proteins, potentially modulating their function. Additionally, the ester group can undergo hydrolysis, releasing active intermediates that participate in diverse biochemical pathways. This dual functionality allows the compound to exert effects on metabolic pathways and enzyme activities.
Enzyme Interactions
Research indicates that this compound can interact with enzymes involved in metabolic processes. Its efficacy as a pesticide suggests that it may inhibit specific metabolic processes in target organisms. Notably, studies have shown that it can affect the activity of enzymes such as:
- Cytochrome P450 : Involved in drug metabolism.
- Acetylcholinesterase : Critical for neurotransmission.
These interactions highlight the potential for both therapeutic and toxicological implications of the compound .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. This has been observed in various assays against pathogens such as:
- Escherichia coli
- Staphylococcus aureus
The compound's ability to disrupt bacterial cell function may be attributed to its reactivity with essential thiol groups in bacterial proteins .
Agricultural Applications
Propanedioic acid derivatives have been explored for use as agricultural fungicides. A notable study demonstrated its effectiveness against:
- Citrus canker
- Apple alternaria leaf spot
The compound was shown to inhibit the growth of these pathogens effectively, suggesting its potential utility in crop protection strategies .
Therapeutic Potential
Research has also indicated potential therapeutic applications for this compound, particularly in treating hepatic diseases. The synthesis process described in patents outlines methods for producing these compounds for medicinal purposes, highlighting their role as therapeutic agents .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Diethyl malonate | C₈H₁₄O₄ | Simple malonate derivative used in organic synthesis |
| Isoprothiolane | C₉H₁₂O₄S | Related dithiolane compound used as a fungicide |
| Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester | C₁₂H₁₈O₄S₂ | Similar structure but with two isopropyl groups |
Q & A
Basic: What analytical methods are recommended for detecting and quantifying propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester in biological matrices?
Answer: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred due to their sensitivity for low-concentration pesticide residues. For biological samples (e.g., insect-derived formulations), matrix-matched calibration and solid-phase extraction (SPE) are critical to minimize matrix interference. Evidence from pesticide residue studies in locust-based products highlights the importance of monitoring ester hydrolysis during sample preparation .
Advanced: How can computational chemistry methods predict the reactivity of this compound with biological targets?
Answer: Density functional theory (DFT) calculations and molecular docking simulations can model the compound’s 3D conformation and electronic properties. For example, the dithiolane ring and ester groups may influence binding to acetylcholinesterase (a common pesticide target). Software like AutoDock Vina or Schrödinger Suite can simulate interactions, but validation via in vitro assays (e.g., enzyme inhibition kinetics) is essential .
Basic: What are standard synthetic routes for preparing this compound?
Answer: The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, reacting 1,3-dithiolan-2-ylidenemalonic acid with ethyl isopropyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Purity is optimized via fractional distillation or recrystallization, with yields reported between 60–80% under inert atmospheres .
Advanced: How should researchers address contradictions in pesticide residue data across different formulations?
Answer: Contradictions (e.g., variable residue levels in locust vs. milk powder formulations) require source-tracing and statistical analysis. For instance, residues may originate from raw materials (e.g., milk powder contaminants) rather than the compound itself. Use principal component analysis (PCA) to correlate residue profiles with formulation components, and validate via spike-and-recovery experiments .
Basic: What toxicity assessment protocols are applicable for this compound?
Answer: Acute oral toxicity studies in rodents (e.g., OECD Guideline 423) are standard. The reported LD₅₀ of 1190 mg/kg in rats suggests moderate toxicity. Experimental design must include vehicle controls, dose-ranging (e.g., 500–2000 mg/kg), and monitoring of clinical signs (e.g., neurotoxicity) over 14 days. Histopathological analysis of liver and kidney tissues is recommended .
Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?
Answer: Kinetic studies under varying temperatures, catalysts, and solvent polarities are essential. For example, using tetrahydrofuran (THF) instead of DMF reduces side reactions like ester hydrolysis. Advanced techniques like in situ IR spectroscopy can monitor reaction progress, while GC-MS identifies impurities (e.g., diethyl malonate derivatives). Optimized conditions may improve yields to >90% .
Basic: What regulatory criteria must be considered in hazard assessments for this compound?
Answer: Follow EPA guidelines for low-priority substances, focusing on persistence, bioaccumulation, and toxicokinetics. Key criteria include:
- Exposure routes : Oral, dermal, or inhalation (excluded if not reported).
- Negative controls : Vehicle-only groups to isolate compound effects.
- Mechanistic data : Use in vitro assays (e.g., Ames test) to supplement in vivo findings .
Advanced: What strategies validate computational predictions of this compound’s environmental fate?
Answer: Combine quantitative structure-activity relationship (QSAR) models with experimental persistence data. For hydrolysis half-life predictions, compare computed activation energies (via DFT) with lab measurements at pH 4–9. Bioconcentration factors (BCF) can be validated using OECD 305 guidelines in fish models .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Answer: Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 2–12) at 25°C and 40°C for 48 hours.
- Thermal stability : Analyze via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Degradation products are identified using high-resolution MS, with ester hydrolysis being a primary pathway .
Advanced: How do structural modifications impact the compound’s bioactivity in agrochemical applications?
Answer: Substituent effects are studied via SAR:
- Dithiolane ring : Replace with oxathiolane to assess oxidation resistance.
- Ester groups : Compare ethyl isopropyl with diethyl esters for lipophilicity (logP) and membrane permeability.
Bioassays (e.g., insecticidal activity against Locusta migratoria) quantify efficacy changes, supported by molecular dynamics simulations of target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
